

# An In-depth Technical Guide to the Spectral Data of 3-Thiophenecarbonitrile

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## Compound of Interest

Compound Name: 3-Thiophenecarbonitrile

Cat. No.: B159127

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Thiophenecarbonitrile** (also known as 3-Cyanothiophene). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectra of **3-Thiophenecarbonitrile**.

**Table 1: <sup>1</sup>H NMR Spectral Data**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H2	8.18	dd	1.4
H5	7.58	dd	5.0
H4	7.42	dd	5.0, 1.4

Note: Data is predicted and should be confirmed with experimental results.

**Table 2: <sup>13</sup>C NMR Spectral Data**

Carbon	Chemical Shift (δ) ppm
C5	134.1
C2	131.2
C4	127.5
C≡N	114.9
C3	109.4

Note: Data is predicted and should be confirmed with experimental results.

**Table 3: Infrared (IR) Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Assignment
2220	C≡N stretch
3100	Aromatic C-H stretch
1500-1400	Aromatic C=C stretch
~800-600	C-H out-of-plane bend

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
109	100	[M] <sup>+</sup>
82	~20	[M - HCN] <sup>+</sup>
64	~15	[C <sub>2</sub> H <sub>2</sub> S] <sup>+</sup>
58	~10	[C <sub>3</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for compounds such as **3-Thiophenecarbonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Thiophenecarbonitrile** is prepared by dissolving approximately 5-20 mg of the compound in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) and transferring it to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are then acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

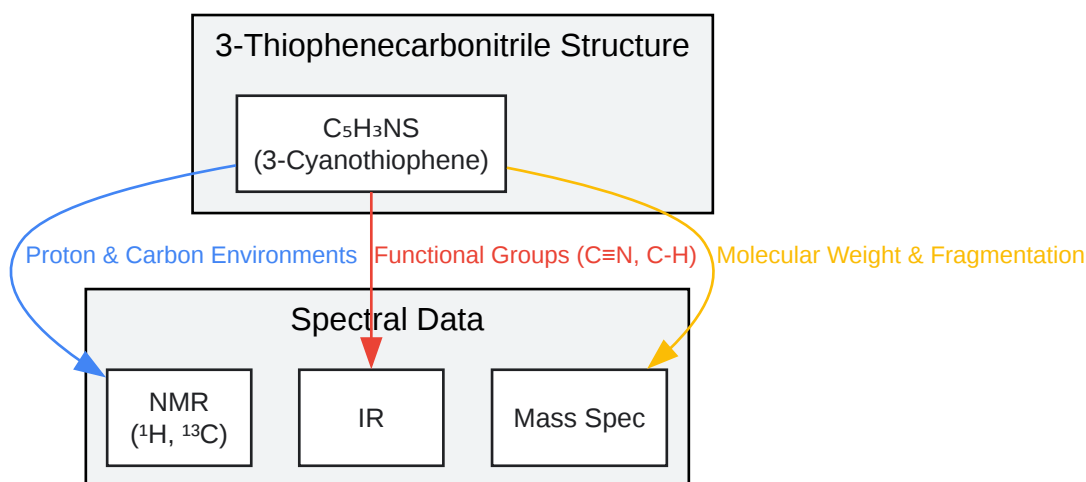
The infrared spectrum of **3-Thiophenecarbonitrile** can be obtained using various techniques. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with mineral oil. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.

## Mass Spectrometry (MS)

The mass spectrum of **3-Thiophenecarbonitrile** is typically obtained using electron ionization (EI) mass spectrometry. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected, generating the mass spectrum.<sup>[1]</sup>

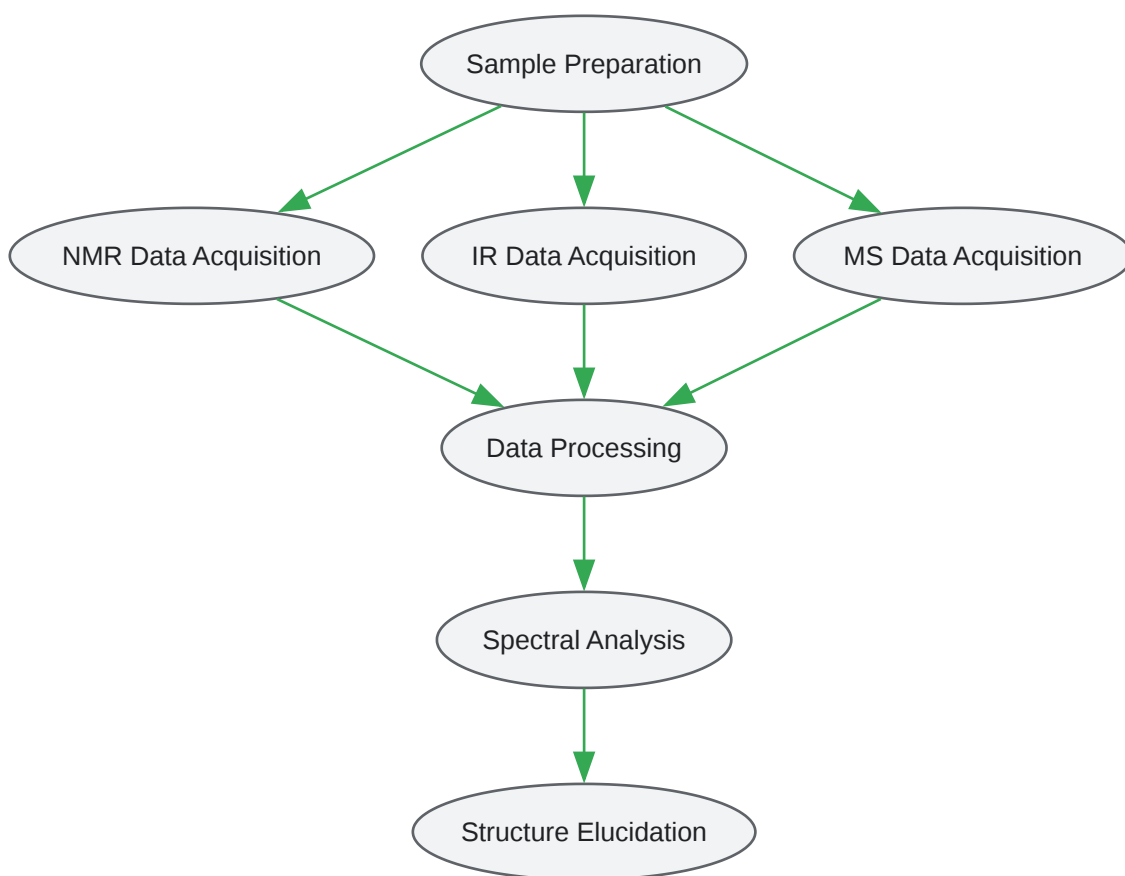
## Visualizations

The following diagrams illustrate the relationships between the spectral data and the molecular structure, as well as a general workflow for spectral analysis.



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Figure 1. Correlation of Spectral Data to Molecular Structure.



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Figure 2. General Experimental Workflow for Spectral Analysis.

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## References

- 1. 3-Thiophenecarbonitrile [webbook.nist.gov]
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